1-(2-Chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorophenyl group and a methyl-propan-2-ylphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea typically involves the reaction of 2-chloroaniline with 2-methyl-5-propan-2-ylaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction conditions often include:
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe in biochemical assays.
Medicine: Potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-phenylurea: Lacks the methyl-propan-2-yl group.
1-(2-Methylphenyl)-3-(2-chlorophenyl)urea: Different substitution pattern.
1-(2-Chlorophenyl)-3-(2-methylphenyl)urea: Similar but lacks the propan-2-yl group.
Uniqueness
1-(2-Chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea is unique due to the presence of both the chlorophenyl and methyl-propan-2-ylphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
6343-34-6 |
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Molecular Formula |
C17H19ClN2O |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C17H19ClN2O/c1-11(2)13-9-8-12(3)16(10-13)20-17(21)19-15-7-5-4-6-14(15)18/h4-11H,1-3H3,(H2,19,20,21) |
InChI Key |
HGGRADXJMCVTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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